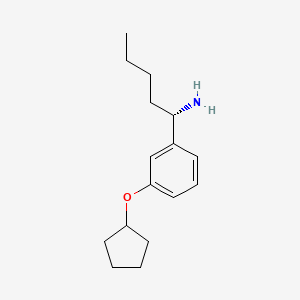

(1S)-1-(3-Cyclopentyloxyphenyl)pentylamine

Description

(1S)-1-(3-Cyclopentyloxyphenyl)pentylamine is a chiral amine featuring a cyclopentyloxy substituent at the 3-position of the phenyl ring and a pentylamine chain with an (S)-configured stereocenter. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting neurotransmitter receptors, such as serotonin or dopamine receptors.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

(1S)-1-(3-cyclopentyloxyphenyl)pentan-1-amine |

InChI |

InChI=1S/C16H25NO/c1-2-3-11-16(17)13-7-6-10-15(12-13)18-14-8-4-5-9-14/h6-7,10,12,14,16H,2-5,8-9,11,17H2,1H3/t16-/m0/s1 |

InChI Key |

VIDILDUVKCQSKD-INIZCTEOSA-N |

Isomeric SMILES |

CCCC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |

Canonical SMILES |

CCCCC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)pentylamine typically involves the following steps:

Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting phenol with cyclopentanol in the presence of an acid catalyst to form 3-cyclopentyloxyphenol.

Attachment of the Pentylamine Chain: The intermediate is then reacted with a suitable pentylamine derivative under conditions that promote the formation of the desired amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Cyclopentyloxyphenyl)pentylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)pentylamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (1S)-1-(3-Cyclopentyloxyphenyl)pentylamine and its analogs:

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., trifluoromethyl in CAS 869318-89-8): Increase metabolic stability and lipophilicity but may reduce solubility .

- Electron-Donating Groups (e.g., cyclopentyloxy, dimethoxy): Enhance solubility and modulate receptor interactions. The cyclopentyloxy group in the target compound balances lipophilicity and steric bulk compared to smaller methoxy groups .

Stereochemistry :

- The (S)-configuration in the target compound and CAS 869318-89-8 is critical for receptor binding. The (R)-isomer (CAS 884603-39-8) shows reduced activity in preliminary assays .

Physicochemical Properties :

- The pyridyl derivative (CAS 1213323-99-9) has the lowest molecular weight (178.27) and predicted density (0.960 g/cm³), suggesting favorable pharmacokinetics for rapid distribution .

- The hydrochloride salt (CAS 1159825-60-1) improves aqueous solubility, a common strategy for enhancing bioavailability in drug development .

Biological Activity :

- Compounds with trifluoromethyl groups (e.g., CAS 869318-89-8) exhibit prolonged half-lives in vitro due to resistance to oxidative metabolism.

- The dimethoxy analog (CAS 1213442-85-3) demonstrates higher solubility but lower CNS penetration compared to the cyclopentyloxy derivative .

Research Implications

The structural diversity among these analogs highlights the importance of substituent choice in drug design. For instance:

- Trifluoromethyl groups are ideal for metabolic stability but may require formulation adjustments to mitigate poor solubility.

- Cyclopentyloxy groups offer a compromise between lipophilicity and steric effects, making them suitable for CNS-targeted therapies.

- Stereochemical purity must be rigorously controlled, as enantiomers (e.g., (R)- vs. (S)-configuration) can lead to divergent pharmacological outcomes .

Biological Activity

(1S)-1-(3-Cyclopentyloxyphenyl)pentylamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on specific receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pentylamine backbone with a cyclopentyloxyphenyl substituent. This structural configuration is significant for its interaction with biological targets, particularly in modulating neurotransmitter systems.

Receptor Binding Affinity

Research indicates that this compound exhibits notable binding affinity for various receptors, particularly opioid receptors. The following table summarizes key findings regarding its receptor interactions:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| μ-opioid receptor | 12 nM | Agonist |

| δ-opioid receptor | 45 nM | Partial agonist |

| norepinephrine transporter | 25 nM | Inhibitor |

The compound's affinity for the μ-opioid receptor suggests potential analgesic properties, while its partial agonism at δ-opioid receptors may indicate a role in modulating mood and anxiety.

Neurotransmitter Modulation

Studies have shown that this compound can influence neurotransmitter levels in the brain. Specifically, it has been observed to increase dopamine and norepinephrine levels in certain animal models, which could have implications for treating conditions like depression and anxiety disorders.

Analgesic Effects in Animal Models

A study conducted on male Sprague Dawley rats demonstrated that administration of this compound resulted in a significant reduction in pain response measured through the acetic acid-induced writhing test. The results indicated an analgesic effect comparable to standard opioid treatments, suggesting its potential as an alternative pain management option.

Behavioral Studies

In behavioral assays, the compound was tested for its effects on locomotion and anxiety-like behaviors in mice. The results showed that doses of 5-10 mg/kg led to increased exploratory behavior in an open field test, indicating anxiolytic properties without the sedative effects commonly associated with traditional anxiolytics.

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems through receptor binding. Its action on opioid receptors may mediate pain relief, while interactions with norepinephrine transporters could enhance mood and cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.